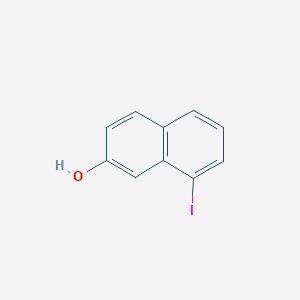

8-Iodo-2-naphthol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

8-iodonaphthalen-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7IO/c11-10-3-1-2-7-4-5-8(12)6-9(7)10/h1-6,12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGTNBODHPCZTCG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C(C=C2)O)C(=C1)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7IO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30347556 | |

| Record name | 8-Iodo-2-naphthol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30347556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29921-51-5 | |

| Record name | 8-Iodo-2-naphthol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30347556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 8-Iodo-2-naphthol: Chemical Properties and Structure

Introduction

8-Iodo-2-naphthol is an organoiodine compound and a derivative of 2-naphthol, a key chemical intermediate in the synthesis of various dyes and pharmaceuticals. The introduction of an iodine atom onto the naphthalene backbone at the 8-position significantly influences its chemical and physical properties, making it a subject of interest for researchers in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the chemical properties, structure, and available experimental data for this compound, tailored for professionals in research and drug development.

Chemical Properties and Structure

The fundamental chemical and physical properties of this compound are summarized in the table below. These properties are crucial for understanding its behavior in chemical reactions and biological systems.

| Property | Value | Source |

| Molecular Formula | C₁₀H₇IO | PubChem[1] |

| Molecular Weight | 270.07 g/mol | PubChem[1] |

| IUPAC Name | 8-iodonaphthalen-2-ol | PubChem[1] |

| CAS Number | 29921-51-5 | PubChem[1] |

| Canonical SMILES | C1=CC2=C(C=C(C=C2)O)C(=C1)I | PubChem[1] |

| InChI | InChI=1S/C10H7IO/c11-10-3-1-2-7-4-5-8(12)6-9(7)10/h1-6,12H | PubChem[1] |

| InChIKey | GGTNBODHPCZTCG-UHFFFAOYSA-N | PubChem[1] |

| Computed XLogP3 | 3.5 | PubChem[1] |

| Topological Polar Surface Area | 20.2 Ų | PubChem[1] |

The structure of this compound consists of a naphthalene ring system substituted with a hydroxyl group (-OH) at the 2-position and an iodine atom (-I) at the 8-position.

Spectral Data

Spectral analysis is essential for the structural elucidation and purity assessment of chemical compounds. Below is a summary of available spectral data for this compound.

-

Mass Spectrometry : The PubChem database lists GC-MS data with major peaks observed at m/z values of 270, 143, and 115, corresponding to the molecular ion and characteristic fragments.[1]

-

¹³C NMR Spectroscopy : A ¹³C NMR spectrum is available for this compound, recorded on a Bruker AM-270 instrument.[1]

Experimental Protocols

Representative Protocol for Copper(II)-Mediated Iodination of a Naphthol Derivative

This protocol is based on the copper(II)-mediated iodination of 1-nitroso-2-naphthol and serves as an illustrative example.[1]

Materials:

-

Naphthol derivative (e.g., 2-naphthol)

-

Copper(II) acetate monohydrate (Cu(OAc)₂·H₂O)

-

Molecular iodine (I₂)

-

Chloroform (CHCl₃)

-

Methanol (MeOH)

-

Tetrahydrofuran (THF)

-

Saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃)

-

Magnesium sulfate (MgSO₄)

Procedure:

-

A mixture of the naphthol derivative, copper(II) acetate monohydrate, and molecular iodine is prepared in a solvent system such as a 1:1 (v/v) mixture of chloroform and methanol.

-

The reaction mixture is stirred at room temperature, typically overnight.

-

The solvent is then removed by evaporation under reduced pressure.

-

The resulting residue is redissolved in tetrahydrofuran (THF).

-

To remove unreacted iodine and break up any copper complexes, the THF solution is treated with a saturated aqueous solution of sodium thiosulfate.

-

The organic layer is separated, dried over anhydrous magnesium sulfate (MgSO₄), and filtered.

-

The solvent is removed in vacuo to yield the crude iodinated naphthol product.

-

The crude product can then be purified using standard techniques such as column chromatography or recrystallization.

Logical Relationships and Workflows

Logical Relationship of Naphthol Iodination

The following diagram illustrates the logical relationship in the synthesis of iodinated naphthols, starting from the parent compound 2-naphthol. This represents a common synthetic pathway for generating halogenated aromatic compounds for further use in research and development.

Caption: Synthetic pathway for iodinated naphthols.

General Experimental Workflow for Compound Characterization

The characterization of a newly synthesized compound like this compound follows a logical workflow to confirm its identity, purity, and properties.

Caption: Workflow for new compound characterization.

References

Spectroscopic Analysis of 8-Iodo-2-naphthol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

8-Iodo-2-naphthol is an aromatic organic compound of interest in various fields of chemical synthesis and medicinal chemistry. Accurate structural elucidation and purity assessment are critical for its application, and spectroscopic methods, particularly ¹H NMR and IR spectroscopy, are indispensable tools for this purpose. This guide presents a detailed summary of the expected spectroscopic data for this compound and provides standardized protocols for experimental data acquisition.

Predicted Spectroscopic Data

Due to the limited availability of published experimental spectra for this compound, the following tables summarize the predicted ¹H NMR and IR data. These predictions are based on the known spectral data of 2-naphthol and the substituent effects of an iodine atom on the naphthalene ring system.

Predicted ¹H NMR Data

The following table outlines the predicted chemical shifts (δ), multiplicities, and coupling constants (J) for the protons of this compound. The numbering of the naphthalene ring is provided for clarity.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-1 | 7.20 - 7.30 | d | 8.5 - 9.0 |

| H-3 | 7.10 - 7.20 | d | 2.0 - 2.5 |

| H-4 | 7.80 - 7.90 | d | 8.5 - 9.0 |

| H-5 | 7.50 - 7.60 | t | 7.5 - 8.0 |

| H-6 | 7.30 - 7.40 | t | 7.5 - 8.0 |

| H-7 | 7.90 - 8.00 | d | 7.5 - 8.0 |

| OH | 5.0 - 6.0 | br s | - |

Disclaimer: The data presented in this table is predicted and should be confirmed by experimental analysis.

Predicted IR Data

The following table lists the predicted characteristic infrared absorption bands for this compound.

Table 2: Predicted IR Spectroscopic Data for this compound

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity |

| O-H stretch (phenolic) | 3200 - 3500 | Strong, Broad |

| C-H stretch (aromatic) | 3050 - 3150 | Medium |

| C=C stretch (aromatic) | 1500 - 1650 | Medium to Strong |

| C-O stretch (phenolic) | 1200 - 1280 | Strong |

| C-I stretch | 500 - 600 | Medium |

| C-H out-of-plane bend | 750 - 900 | Strong |

Disclaimer: The data presented in this table is predicted and should be confirmed by experimental analysis.

Experimental Protocols

The following sections provide detailed methodologies for acquiring high-quality ¹H NMR and IR spectra for solid organic compounds like this compound.

¹H NMR Spectroscopy

Objective: To obtain a high-resolution ¹H NMR spectrum of this compound for structural elucidation.

Materials and Equipment:

-

This compound sample

-

Deuterated solvent (e.g., CDCl₃ or DMSO-d₆)

-

NMR tube

-

Pipettes

-

Vortex mixer

-

NMR spectrometer (e.g., 300 MHz or higher)

Procedure:

-

Sample Preparation: Weigh approximately 5-10 mg of this compound and transfer it to a clean, dry NMR tube.

-

Solvent Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) to the NMR tube.

-

Dissolution: Securely cap the NMR tube and vortex it until the sample is completely dissolved.

-

Spectrometer Setup: Insert the NMR tube into the spectrometer's probe.

-

Data Acquisition:

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Set the appropriate acquisition parameters (e.g., number of scans, pulse width, relaxation delay).

-

Acquire the ¹H NMR spectrum.

-

-

Data Processing:

-

Apply Fourier transformation to the raw data.

-

Phase the spectrum to obtain a flat baseline.

-

Reference the spectrum using the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

-

Integrate the signals to determine the relative number of protons.

-

Analyze the chemical shifts, multiplicities, and coupling constants to assign the peaks to the respective protons in the molecule.

-

Infrared (IR) Spectroscopy

Objective: To obtain an IR spectrum of this compound to identify its functional groups.

Method: Attenuated Total Reflectance (ATR)

Materials and Equipment:

-

This compound sample

-

FTIR spectrometer with an ATR accessory

-

Spatula

-

Solvent for cleaning (e.g., isopropanol)

-

Kimwipes

Procedure:

-

Background Spectrum: Record a background spectrum of the clean ATR crystal.

-

Sample Application: Place a small amount of the solid this compound sample onto the ATR crystal using a clean spatula.

-

Pressure Application: Apply pressure to the sample using the ATR's pressure arm to ensure good contact with the crystal.

-

Spectrum Acquisition: Acquire the IR spectrum of the sample. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Data Analysis:

-

Identify the characteristic absorption bands in the spectrum.

-

Correlate the observed frequencies with known vibrational modes of functional groups (e.g., O-H, C-H aromatic, C=C aromatic, C-O, C-I).

-

-

Cleaning: Clean the ATR crystal thoroughly with a suitable solvent and a soft cloth after the measurement.

Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic characterization of an organic compound like this compound.

Caption: General workflow for the spectroscopic analysis of this compound.

Conclusion

This technical guide provides a foundational understanding of the expected ¹H NMR and IR spectroscopic data for this compound, alongside detailed experimental protocols for data acquisition. While the presented data is predictive, it offers a strong starting point for researchers. The experimental workflows outlined are robust and widely applicable for the characterization of similar aromatic compounds, ensuring data quality and consistency in research and development environments. Experimental verification of the predicted data is strongly recommended for definitive structural assignment.

An In-depth Technical Guide to 8-Iodo-2-naphthol: Properties, Synthesis, and Biological Context

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties of 8-Iodo-2-naphthol, a halogenated derivative of the versatile chemical intermediate 2-naphthol. Due to a lack of specific, detailed protocols for its synthesis, a representative experimental methodology for the iodination of a related naphthol derivative is presented to inform potential synthetic strategies. Furthermore, in the absence of direct studies on its metabolic fate, the established metabolic pathway of the parent compound, naphthalene, is detailed to provide a relevant biological framework.

Physicochemical Properties of this compound

The known physical and chemical properties of this compound are summarized below. This data is crucial for its handling, characterization, and application in a research setting.

| Property | Value |

| IUPAC Name | 8-iodonaphthalen-2-ol |

| CAS Number | 29921-51-5 |

| Molecular Formula | C₁₀H₇IO |

| Molecular Weight | 270.07 g/mol |

| Appearance | Black solid |

| Melting Point | 103-106 °C |

Synthesis of Iodinated Naphthols: An Experimental Protocol

Representative Experimental Protocol: Iodination of 2-acetyl-1-naphthol

This solvent-free grinding method offers an environmentally benign approach to the iodination of a naphthol derivative.

Materials:

-

2-acetyl-1-naphthol

-

Iodine (I₂)

-

Iodic acid (HIO₃)

-

Mortar and pestle

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

A mixture of 2-acetyl-1-naphthol (1 mmol), iodine (0.5 mmol), and iodic acid (0.5 mmol) is placed in an agate mortar.

-

The mixture is ground with a pestle at room temperature for the time specified by reaction monitoring (e.g., thin-layer chromatography).

-

Upon completion of the reaction, the solid mixture is directly purified by column chromatography on silica gel.

-

The column is eluted with a hexane-ethyl acetate solvent system to isolate the desired iodinated product.

Experimental Workflow: Iodination of a Naphthol Derivative

Biological Context: The Metabolic Pathway of Naphthalene

While specific signaling pathways for this compound have not been elucidated, understanding the metabolism of its parent compound, naphthalene, is critical for predicting its potential biological activity and toxicity. Naphthalene undergoes extensive metabolism primarily mediated by cytochrome P450 (CYP) enzymes in the liver.

The initial step involves the oxidation of naphthalene by CYP enzymes, predominantly CYP1A2 and CYP2B6, to form naphthalene-1,2-oxide. This epoxide is a reactive intermediate that can follow several metabolic routes:

-

Detoxification: The epoxide can be hydrolyzed by epoxide hydrolase to form the less toxic trans-1,2-dihydro-1,2-naphthalenediol. It can also be conjugated with glutathione (GSH) either spontaneously or catalyzed by glutathione S-transferases (GSTs) to form glutathione adducts, which are further processed to mercapturic acids and excreted.

-

Formation of Naphthols: The epoxide can undergo non-enzymatic rearrangement to form 1-naphthol and 2-naphthol. These naphthols can then be conjugated with glucuronic acid or sulfate for excretion.

-

Toxification: The dihydrodiol can be further oxidized to a dihydrodiol epoxide, which is a potent carcinogen. Additionally, the naphthols can be oxidized to quinones, which are redox-active and can generate reactive oxygen species (ROS), leading to oxidative stress and cellular damage.

Metabolic Pathway of Naphthalene

The introduction of an iodine atom at the 8-position of 2-naphthol is expected to influence its metabolic profile. The bulky iodine atom may sterically hinder enzymatic reactions at or near the site of substitution. Furthermore, the carbon-iodine bond can be a site for metabolic cleavage, potentially leading to different metabolic intermediates compared to the parent compound. Further research is necessary to elucidate the specific metabolic pathways and biological effects of this compound.

Solubility profile of 8-Iodo-2-naphthol in common organic solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of 8-Iodo-2-naphthol in common organic solvents. Due to the limited availability of specific quantitative solubility data for this compound in public literature, this guide leverages data from the parent compound, 2-naphthol, to infer solubility properties and outlines a comprehensive experimental protocol for precise determination.

Introduction to this compound

This compound is a halogenated derivative of 2-naphthol, an aromatic organic compound. The introduction of an iodine atom to the naphthalene ring can significantly influence its physicochemical properties, including its solubility, due to changes in molecular weight, polarity, and intermolecular forces. Understanding the solubility profile of this compound is crucial for its application in various research and development fields, including organic synthesis, materials science, and pharmaceutical development, where it may serve as a building block or an intermediate.

Predicted and Inferred Solubility Profile

Based on these characteristics, a qualitative solubility profile for this compound can be inferred. The presence of the bulky and nonpolar iodine atom is expected to decrease its solubility in polar solvents like water and lower alcohols compared to 2-naphthol, while potentially increasing its solubility in nonpolar and halogenated solvents.

Table 1: Inferred Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Class | Solvent Examples | Inferred Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | Likely Soluble | The hydroxyl group allows for hydrogen bonding, but the bulky iodo group may reduce overall solubility compared to 2-naphthol. |

| Polar Aprotic | Acetone, Ethyl Acetate, Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF) | Likely Soluble | These solvents can engage in dipole-dipole interactions and are generally good solvents for a wide range of organic compounds. DMSO is a particularly strong solvent.[2] |

| Nonpolar Aromatic | Toluene, Benzene | Likely Soluble | The aromatic nature of both the solute and the solvent should facilitate dissolution through π-π stacking interactions. |

| Halogenated | Dichloromethane, Chloroform | Likely Soluble | "Like dissolves like" principle suggests good solubility due to the presence of a halogen in both solute and solvent. 2-Naphthol is soluble in chloroform. |

| Nonpolar Aliphatic | Hexane, Heptane | Likely Sparingly Soluble to Insoluble | The significant difference in polarity between the aromatic solute and the aliphatic solvent suggests poor solubility. 2-Naphthol is slightly soluble in ligroin.[1] |

Experimental Protocol for Solubility Determination

To obtain precise quantitative solubility data for this compound, a systematic experimental approach is required. The following protocol outlines a standard method for determining the solubility of a solid compound in various organic solvents at a given temperature.

Objective: To quantitatively determine the solubility of this compound in a selection of common organic solvents at a specified temperature (e.g., 25 °C).

Materials:

-

This compound (high purity)

-

Selected organic solvents (analytical grade): Methanol, Ethanol, Acetone, Ethyl Acetate, Dichloromethane, Chloroform, Toluene, Hexane, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or water bath

-

Centrifuge

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Methodology:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the vials for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached and the solution is saturated.

-

-

Separation of Undissolved Solid:

-

After the equilibration period, allow the vials to stand undisturbed at the constant temperature for a short period to allow the excess solid to settle.

-

To ensure complete separation of the solid phase, centrifuge the vials at a moderate speed.

-

-

Sample Preparation for Analysis:

-

Carefully withdraw a known volume of the clear supernatant from each vial using a pre-warmed pipette to avoid precipitation.

-

Dilute the collected supernatant with a known volume of a suitable solvent to a concentration that falls within the linear range of the analytical instrument.

-

-

Quantitative Analysis:

-

Analyze the diluted samples using a calibrated HPLC or UV-Vis spectrophotometer to determine the concentration of this compound.

-

A calibration curve should be prepared beforehand using standard solutions of this compound of known concentrations.

-

-

Calculation of Solubility:

-

Calculate the concentration of this compound in the original saturated solution by accounting for the dilution factor.

-

Express the solubility in appropriate units, such as grams per liter (g/L) or moles per liter (mol/L).

-

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of the solubility of this compound.

Caption: Workflow for the experimental determination of solubility.

Conclusion

While quantitative solubility data for this compound remains to be experimentally determined and published, this guide provides a robust framework for researchers and professionals. By inferring solubility from its parent compound, 2-naphthol, and employing the detailed experimental protocol, users can systematically and accurately determine the solubility profile of this compound in various organic solvents. This information is fundamental for the effective design of synthetic routes, formulation development, and other research applications involving this compound.

References

8-Iodo-2-naphthol: A Comprehensive Technical Guide for Researchers

For researchers, scientists, and drug development professionals, 8-Iodo-2-naphthol presents itself as a versatile building block in organic synthesis. This iodinated naphthol derivative, with the chemical formula C₁₀H₇IO, serves as a valuable precursor for the synthesis of a variety of more complex molecules, particularly through carbon-carbon bond-forming reactions. This technical guide provides an in-depth overview of its commercial availability, key chemical properties, and potential synthetic applications, with a focus on established experimental protocols.

Commercial Availability and Suppliers

This compound is commercially available from several chemical suppliers, catering to the needs of research and development laboratories. The compound is typically offered in various purities and quantities, with pricing dependent on these factors. Researchers can source this compound from vendors specializing in fine chemicals and organic intermediates.

Below is a summary of representative commercial suppliers and their product specifications. Please note that availability and pricing are subject to change and should be confirmed directly with the suppliers.

| Supplier | Brand/Distributor | CAS Number | Purity | Available Quantities |

| CymitQuimica | Fluorochem | 29921-51-5 | 97% | 100mg, 250mg, 1g[1] |

| Sigma-Aldrich | J & W Pharmlab LLC | 29921-51-5 | 96% | Inquire for details |

| PubChem | Various | 29921-51-5 | Varies | Varies |

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its proper handling, storage, and application in chemical reactions.

| Property | Value | Source |

| Molecular Weight | 270.07 g/mol | |

| Molecular Formula | C₁₀H₇IO | PubChem |

| Appearance | Yellow Solid | |

| CAS Number | 29921-51-5 | |

| InChI Key | GGTNBODHPCZTCG-UHFFFAOYSA-N | [1] |

Synthetic Applications and Experimental Protocols

The presence of an iodine atom on the naphthalene scaffold makes this compound an excellent substrate for a range of palladium-catalyzed cross-coupling reactions. These reactions are fundamental in medicinal chemistry and materials science for the construction of complex molecular architectures. Two of the most prominent applications are the Sonogashira and Suzuki-Miyaura cross-coupling reactions.

Sonogashira Cross-Coupling Reaction

The Sonogashira coupling enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne. This reaction is a powerful tool for the synthesis of aryl alkynes, which are important intermediates in the preparation of pharmaceuticals and functional materials.

Generic Experimental Protocol for Sonogashira Coupling of an Aryl Iodide:

Reagents and Materials:

-

This compound (Aryl Iodide)

-

Terminal Alkyne

-

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

-

Copper(I) iodide (CuI)

-

Diisopropylamine or Triethylamine (Base and Solvent)

-

Anhydrous Tetrahydrofuran (THF) (Co-solvent, optional)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

In a flame-dried Schlenk flask under an inert atmosphere, dissolve the aryl iodide (1.0 equivalent) in the chosen solvent (e.g., diisopropylamine or a mixture of THF and triethylamine).

-

To this solution, add the terminal alkyne (1.1 - 1.5 equivalents).

-

Sequentially add the catalysts: Pd(PPh₃)₂Cl₂ (0.02 - 0.05 equivalents) and CuI (0.025 - 0.1 equivalents).

-

Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate or diethyl ether).

-

Wash the organic layer with saturated aqueous ammonium chloride solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Logical Workflow for Sonogashira Coupling:

Caption: General workflow for a Sonogashira cross-coupling reaction.

Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura coupling is another cornerstone of modern organic synthesis, facilitating the formation of carbon-carbon bonds between an organoboron compound (boronic acid or ester) and an organic halide. This reaction is widely used to synthesize biaryl compounds, which are prevalent in many biologically active molecules.

Generic Experimental Protocol for Suzuki-Miyaura Coupling of an Aryl Iodide:

Similar to the Sonogashira coupling, a specific, detailed protocol for this compound is not available in the provided search results. The following is a general procedure that can be optimized for this specific substrate.

Reagents and Materials:

-

This compound (Aryl Iodide)

-

Arylboronic acid or ester

-

Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) - Pd(PPh₃)₄ or Palladium(II) acetate - Pd(OAc)₂)

-

Phosphine ligand (if using Pd(OAc)₂, e.g., Triphenylphosphine - PPh₃)

-

Base (e.g., Potassium carbonate - K₂CO₃, Cesium carbonate - Cs₂CO₃, or Sodium carbonate - Na₂CO₃)

-

Solvent system (e.g., Toluene/Water, Dioxane/Water, or DMF/Water)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a Schlenk flask under an inert atmosphere, add the aryl iodide (1.0 equivalent), the arylboronic acid (1.1 - 1.5 equivalents), and the base (2.0 - 3.0 equivalents).

-

Add the palladium catalyst (0.01 - 0.05 equivalents) and, if necessary, the phosphine ligand.

-

Add the degassed solvent system.

-

Heat the reaction mixture to a temperature typically ranging from 80 °C to 110 °C and stir until the starting material is consumed (monitored by TLC or GC-MS).

-

After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent in vacuo.

-

Purify the residue by column chromatography on silica gel to afford the desired biaryl product.

Logical Relationship in Suzuki-Miyaura Catalytic Cycle:

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Biological Significance and Signaling Pathways

At present, the scientific literature readily accessible through the conducted searches does not contain specific information regarding the biological activity or involvement of this compound in any signaling pathways. Its primary utility, as documented, lies in its role as a chemical intermediate for the synthesis of more complex molecules that may have biological relevance. Further research would be required to elucidate any intrinsic biological properties of this compound itself.

Conclusion

This compound is a commercially available and valuable building block for organic synthesis. Its reactivity in palladium-catalyzed cross-coupling reactions, such as the Sonogashira and Suzuki-Miyaura couplings, makes it a key intermediate for the synthesis of a wide range of complex organic molecules. While detailed experimental protocols specifically utilizing this compound are not extensively published, established general procedures for these transformations can be readily adapted. The exploration of the potential biological activities of this compound and its derivatives remains an area for future investigation. This guide provides a foundational resource for researchers looking to incorporate this versatile compound into their synthetic strategies.

References

The Synthetic Versatility of 8-Iodo-2-naphthol: A Technical Primer for Organic Chemists

For Immediate Release

[CITY, STATE] – [Date] – 8-Iodo-2-naphthol, a halogenated aromatic alcohol, is emerging as a versatile and highly valuable building block in modern organic synthesis. Its unique structural features, combining a reactive aryl iodide and a nucleophilic hydroxyl group on a naphthalene scaffold, provide a gateway to a diverse array of complex molecular architectures. This technical guide offers an in-depth exploration of the key applications of this compound, providing researchers, scientists, and drug development professionals with a comprehensive overview of its synthetic potential, complete with experimental protocols and quantitative data.

The strategic placement of the iodine atom at the 8-position and the hydroxyl group at the 2-position of the naphthalene ring makes this compound a prime substrate for a variety of powerful cross-coupling reactions. These transformations are fundamental to the construction of carbon-carbon and carbon-heteroatom bonds, which form the backbone of many pharmaceuticals, functional materials, and chiral ligands.

Core Applications in Cross-Coupling Reactions

This compound serves as an excellent precursor in several palladium- and copper-catalyzed cross-coupling reactions, enabling the introduction of a wide range of substituents onto the naphthalene core.

Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, facilitating the formation of C(sp²)-C(sp²) bonds. This compound readily participates in this reaction with various arylboronic acids to yield 8-aryl-2-naphthols. These products are valuable intermediates in the synthesis of complex biaryl compounds.

Table 1: Suzuki-Miyaura Coupling of Aryl Halides with Phenylboronic Acid

| Entry | Aryl Halide | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 4-Iodoanisole | Pd/H-MOR | K₂CO₃ | H₂O:EtOH (4:1) | 80 | 2 | 95 |

| 2 | Iodobenzene | Cu(II) Salen complex@KCC-1 | K₂CO₃ | DMF | 110 | - | 95 |

Note: Data for illustrative purposes, adapted from similar reactions due to a lack of specific literature on this compound.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling provides a powerful method for the formation of C(sp²)-C(sp) bonds, linking aryl halides with terminal alkynes.[1] This reaction allows for the direct introduction of alkynyl groups at the 8-position of 2-naphthol, leading to the synthesis of functionalized naphthyl-alkynes, which are precursors to a variety of complex organic molecules and conjugated materials.[2] The reaction is typically carried out using a palladium catalyst, often in the presence of a copper(I) co-catalyst and an amine base.[2]

Ullmann Condensation: Crafting Biaryl Ethers and Amines

The Ullmann condensation is a classical copper-catalyzed reaction for the formation of C-O and C-N bonds.[3] this compound can undergo Ullmann-type reactions to produce biaryl ethers and N-arylated naphthylamines. These reactions typically require elevated temperatures and a copper catalyst.[4] The "classic" Ullmann reaction involves the copper-catalyzed homocoupling of aryl halides to form symmetrical biaryls.[1][4]

Buchwald-Hartwig Amination: A Modern Approach to C-N Bond Formation

A more contemporary and versatile alternative to the Ullmann condensation for C-N bond formation is the palladium-catalyzed Buchwald-Hartwig amination.[5] This reaction allows for the coupling of this compound with a wide range of primary and secondary amines under milder conditions than the traditional Ullmann reaction, offering access to a diverse library of 8-amino-2-naphthol derivatives.

Synthesis of Chiral Ligands

Axially chiral biaryl compounds are of paramount importance as ligands in asymmetric catalysis. This compound serves as a key starting material for the synthesis of valuable chiral ligands, such as derivatives of BINOL (1,1'-bi-2-naphthol). The synthesis of these ligands often involves an initial cross-coupling reaction to introduce a substituent at the 8-position, followed by further transformations to construct the biaryl linkage and introduce the desired phosphine or other coordinating groups.

Experimental Protocols

Below are generalized experimental protocols for key reactions involving aryl iodides, which can be adapted for this compound.

General Procedure for Suzuki-Miyaura Coupling

To a solution of the aryl halide (1.0 mmol) and the corresponding boronic acid (1.5 mmol) in a suitable solvent mixture (e.g., dioxane and water), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol) and a base (e.g., K₃PO₄, 2.0 mmol) are added. The reaction mixture is then heated under an inert atmosphere at a specified temperature (e.g., 60-100 °C) for a designated time (e.g., 5-24 hours). After completion, the reaction is cooled to room temperature, diluted with an organic solvent, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.

General Procedure for Sonogashira Coupling

A mixture of the aryl halide (1.0 mmol), the terminal alkyne (1.2 mmol), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02 mmol), a copper(I) co-catalyst (e.g., CuI, 0.04 mmol), and a base (e.g., triethylamine) in a suitable solvent (e.g., THF or DMF) is stirred at room temperature under an inert atmosphere. The reaction progress is monitored by TLC. Upon completion, the reaction mixture is filtered, and the solvent is removed under reduced pressure. The residue is then purified by column chromatography to afford the desired product.[1]

General Procedure for Ullmann Homocoupling

A mixture of the aryl iodide (1.0 mmol) and copper powder (2.0 mmol) in a high-boiling solvent (e.g., DMF or nitrobenzene) is heated at high temperatures (typically >150 °C) for several hours. After cooling, the reaction mixture is filtered, and the solvent is removed under reduced pressure. The crude product is then purified by crystallization or column chromatography.

Visualizing Reaction Pathways

The following diagrams illustrate the general catalytic cycles for the key cross-coupling reactions discussed.

Figure 1: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

Figure 2: Catalytic cycles of the Sonogashira coupling reaction.

Conclusion

This compound is a powerful and versatile building block in organic synthesis. Its ability to readily participate in a variety of cross-coupling reactions makes it an invaluable tool for the construction of complex molecular frameworks. The applications highlighted in this guide demonstrate the significant potential of this compound in the fields of medicinal chemistry, materials science, and asymmetric catalysis. Further exploration of its reactivity is expected to unveil even more innovative synthetic methodologies.

References

- 1. gold-chemistry.org [gold-chemistry.org]

- 2. Sonogashira Coupling [organic-chemistry.org]

- 3. Mechanism of the Ullmann Biaryl Ether Synthesis Catalyzed by Complexes of Anionic Ligands: Evidence for the Reaction of Iodoarenes with Ligated Anionic CuI Intermediates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Ullmann Reaction [organic-chemistry.org]

- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

The Unassuming Workhorse: A Technical Guide to the Reactivity of the C-I Bond in 8-Iodo-2-naphthol

For Researchers, Scientists, and Drug Development Professionals

The carbon-iodine (C-I) bond in 8-iodo-2-naphthol represents a key functional handle for the synthesis of a diverse array of complex organic molecules. Its inherent reactivity, particularly in transition metal-catalyzed cross-coupling reactions, makes it a valuable precursor in the fields of medicinal chemistry, materials science, and catalysis. This technical guide provides an in-depth analysis of the reactivity of this specific C-I bond, focusing on the most prevalent and synthetically useful transformations. Detailed experimental protocols for key reactions are provided, alongside a quantitative summary of typical reaction conditions and yields to facilitate experimental design and optimization.

Core Reactivity Principles

The C-I bond in this compound is the most reactive among the corresponding aryl halides (C-I > C-Br > C-Cl > C-F) in oxidative addition to low-valent transition metals, a critical step in many cross-coupling reactions. This high reactivity is attributed to the lower bond dissociation energy of the C-I bond compared to other carbon-halogen bonds. The electron-rich nature of the naphthol ring system further influences the reactivity of the C-I bond, making this compound a versatile substrate for a variety of coupling partners.

Key Reactions and Mechanistic Overviews

The synthetic utility of this compound is primarily demonstrated through its participation in several cornerstone cross-coupling reactions:

-

Suzuki-Miyaura Coupling: Formation of C-C bonds by coupling with organoboron reagents.

-

Sonogashira Coupling: Formation of C-C bonds by coupling with terminal alkynes.

-

Heck Reaction: Formation of C-C bonds by coupling with alkenes.

-

Buchwald-Hartwig Amination: Formation of C-N bonds by coupling with amines.

-

Ullmann Condensation: Formation of C-O bonds by coupling with alcohols or phenols.

These reactions, typically catalyzed by palladium or copper complexes, provide reliable and efficient pathways for the elaboration of the this compound scaffold.

Data Presentation: A Summary of Cross-Coupling Reactions

The following table summarizes the typical reaction conditions and expected yields for the cross-coupling reactions of this compound. It is important to note that specific yields are highly dependent on the nature of the coupling partner, catalyst, ligand, and other reaction parameters.

| Reaction | Coupling Partner | Catalyst/Precatalyst | Ligand | Base | Solvent | Temperature (°C) | Typical Yield (%) |

| Suzuki-Miyaura | Arylboronic acid | Pd(OAc)₂, Pd₂(dba)₃ | SPhos, XPhos | K₃PO₄, Cs₂CO₃ | Toluene/H₂O, Dioxane/H₂O | 80-110 | 70-95 |

| Sonogashira | Terminal alkyne | PdCl₂(PPh₃)₂, CuI | PPh₃ | Et₃N, DIPA | THF, DMF | 25-80 | 65-90 |

| Heck | Alkene (e.g., acrylate) | Pd(OAc)₂ | PPh₃ | Et₃N, NaOAc | DMF, Acetonitrile | 80-120 | 60-85 |

| Buchwald-Hartwig | Primary/Secondary Amine | Pd₂(dba)₃, Pd(OAc)₂ | BINAP, Xantphos | NaOt-Bu, Cs₂CO₃ | Toluene, Dioxane | 80-110 | 60-90 |

| Ullmann | Phenol | CuI, Cu₂O | Phen, DMEDA | K₂CO₃, Cs₂CO₃ | DMF, Pyridine | 120-190 | 50-80 |

Mandatory Visualizations: Reaction Pathways and Workflows

To elucidate the underlying mechanisms of these transformations, the following diagrams illustrate the catalytic cycles for the key cross-coupling reactions of this compound.

Experimental Protocols

Detailed methodologies for the key reactions are provided below. These protocols are representative and may require optimization based on the specific coupling partners and available laboratory equipment.

General Considerations:

-

All reactions involving phosphine ligands and palladium catalysts should be performed under an inert atmosphere (e.g., Argon or Nitrogen) using Schlenk techniques or a glovebox.

-

Solvents should be anhydrous and deoxygenated prior to use.

-

Reagents should be of high purity.

Suzuki-Miyaura Coupling: Synthesis of 8-Aryl-2-naphthols

Materials:

-

This compound

-

Arylboronic acid (1.2 equivalents)

-

Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

-

SPhos (4 mol%)

-

Potassium phosphate (K₃PO₄, 2.0 equivalents)

-

Toluene

-

Water

Procedure:

-

To a Schlenk flask charged with a magnetic stir bar, add this compound, the arylboronic acid, and potassium phosphate.

-

In a separate vial, prepare the catalyst solution by dissolving palladium(II) acetate and SPhos in toluene.

-

Evacuate and backfill the Schlenk flask with inert gas three times.

-

Add the catalyst solution to the Schlenk flask, followed by additional toluene and water (typically a 4:1 to 10:1 ratio of toluene to water).

-

Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Filter the mixture and concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Sonogashira Coupling: Synthesis of 8-Alkynyl-2-naphthols

Materials:

-

This compound

-

Terminal alkyne (1.2 equivalents)

-

Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 2 mol%)

-

Copper(I) iodide (CuI, 4 mol%)

-

Triethylamine (Et₃N)

-

Anhydrous Tetrahydrofuran (THF)

Procedure:

-

To a Schlenk flask, add this compound, bis(triphenylphosphine)palladium(II) dichloride, and copper(I) iodide.

-

Evacuate and backfill the flask with inert gas three times.

-

Add anhydrous THF and triethylamine.

-

Add the terminal alkyne dropwise to the stirred solution at room temperature.

-

Stir the reaction mixture at room temperature for 8-16 hours, monitoring by TLC.

-

Once the reaction is complete, filter the mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with saturated aqueous ammonium chloride and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.

-

Purify the product by flash chromatography.

Ullmann Condensation: Synthesis of 8-Aryloxy-2-naphthols

Materials:

-

This compound

-

Phenol or substituted phenol (1.5 equivalents)

-

Copper(I) iodide (CuI, 10 mol%)

-

1,10-Phenanthroline (20 mol%)

-

Cesium carbonate (Cs₂CO₃, 2.0 equivalents)

-

Anhydrous Dimethylformamide (DMF)

Procedure:

-

In a Schlenk tube, combine this compound, the phenol, copper(I) iodide, 1,10-phenanthroline, and cesium carbonate.

-

Evacuate and backfill the tube with inert gas.

-

Add anhydrous DMF.

-

Heat the reaction mixture to 120-150 °C and stir for 24-48 hours.

-

Monitor the reaction by TLC.

-

After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water.

-

Separate the layers, and extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography.

Conclusion

The C-I bond in this compound is a highly versatile functional group that enables a wide range of carbon-carbon and carbon-heteroatom bond formations. The predictable reactivity of this bond in Suzuki-Miyaura, Sonogashira, Heck, Buchwald-Hartwig, and Ullmann reactions makes this compound a valuable building block for the synthesis of complex molecules with applications in drug discovery and materials science. The provided protocols and mechanistic insights serve as a foundational guide for researchers looking to exploit the rich chemistry of this important synthetic intermediate.

Electronic and steric effects of the iodo group at the 8-position

An In-depth Technical Guide to the Electronic and Steric Effects of the 8-Iodo Group

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

The substitution of a hydrogen atom with iodine at the 8-position of purine nucleosides and other heterocyclic scaffolds is a critical modification in medicinal chemistry and chemical biology. This alteration imparts significant and distinct electronic and steric properties that profoundly influence molecular conformation, intermolecular interactions, and biological activity. This guide provides a comprehensive technical overview of these effects, supported by quantitative data, detailed experimental methodologies, and visual diagrams of relevant workflows and pathways. The unique characteristics of the 8-iodo group, including its large atomic radius, its capacity for halogen bonding, and its dualistic electronic nature, make it a powerful tool for modulating the function of nucleic acids, enzymes, and receptors.

Core Physicochemical Properties of the 8-Iodo Group

The influence of the 8-iodo substituent stems from a combination of its fundamental physical and electronic properties. Understanding these provides a basis for interpreting its effects on molecular structure and function.

Steric Effects

The most immediate consequence of 8-iodination is the introduction of a bulky substituent. The iodine atom possesses a van der Waals radius of approximately 1.98 Å, which is significantly larger than that of the hydrogen atom it replaces (~1.20 Å). This steric bulk is a dominant factor in contexts where the substituent's volume restricts conformational freedom or hinders intermolecular binding.

A primary example is the effect on the glycosidic bond torsion angle (χ) in purine nucleosides like adenosine and guanosine. The bulky iodo group at the 8-position creates a steric clash with the ribose sugar moiety, forcing the nucleobase to favor the syn conformation over the anti conformation typically preferred by unmodified purines. This enforced conformational change has profound biological implications, particularly in the structure of DNA and RNA.

Electronic Effects

The electronic influence of the iodo group is multifaceted, characterized by two opposing forces:

-

Inductive Effect (σ-withdrawal): Iodine is more electronegative than carbon, leading to the withdrawal of electron density from the purine ring through the sigma bond (C8-I). This inductive effect is generally acidifying, making the purine ring more electron-poor.

-

Resonance Effect (π-donation): The lone pairs of electrons on the iodine atom can be donated back into the aromatic π-system of the purine ring. This resonance effect enriches the ring with electron density.

For halogens, the inductive effect typically outweighs the resonance effect. However, a third, crucial electronic interaction specific to heavier halogens like iodine is halogen bonding . This is a non-covalent interaction where the electropositive region on the outer tip of the iodine atom (known as the σ-hole) acts as a Lewis acid, forming a favorable electrostatic interaction with a Lewis base, such as an oxygen or nitrogen atom.[1] This interaction is highly directional and can play a significant role in molecular recognition and ligand binding, similar to a hydrogen bond.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 8-Iodo-2-naphthol

Introduction

8-Iodo-2-naphthol is a valuable synthetic intermediate in the development of novel pharmaceutical compounds and advanced materials. Its synthesis from the readily available 8-amino-2-naphthol is a key transformation for researchers in organic synthesis and medicinal chemistry. The most common and effective method for this conversion is a Sandmeyer-type reaction. This process involves the diazotization of the primary aromatic amine, 8-amino-2-naphthol, to form a diazonium salt, which is subsequently displaced by an iodide ion. This application note provides a detailed protocol for this synthesis, along with relevant data and a workflow diagram to ensure reproducibility and success in a laboratory setting.

Reaction Scheme

The overall two-step, one-pot synthesis transforms 8-amino-2-naphthol into this compound. The first step is the diazotization of the amino group with nitrous acid, generated in situ from sodium nitrite and a strong mineral acid. The resulting diazonium salt is then treated with potassium iodide, which introduces the iodine atom onto the naphthalene ring, displacing the diazonium group as nitrogen gas.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the synthesis of this compound from 8-amino-2-naphthol.

| Parameter | Value | Reference |

| Starting Material | 8-amino-2-naphthol | N/A |

| Final Product | This compound | N/A |

| Molecular Weight ( g/mol ) | Starting Material: 159.19 | N/A |

| Final Product: 270.08 | N/A | |

| Typical Reaction Yield | 73% | [1] |

| Purity | >95% (after purification) | N/A |

| Reaction Temperature | Diazotization: 0-5 °C | [2] |

| Iodination: Room Temperature | [3] | |

| Reaction Time | Diazotization: 30 minutes | N/A |

| Iodination: 1-2 hours | N/A |

Experimental Protocol

This protocol details the step-by-step methodology for the synthesis of this compound.

Materials and Reagents:

-

8-amino-2-naphthol

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Potassium Iodide (KI)

-

Sodium Thiosulfate (Na₂S₂O₃)

-

Dichloromethane (CH₂Cl₂) or Diethyl Ether (Et₂O)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Deionized Water

-

Ice

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Beakers

-

Buchner funnel and filter paper

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

Step 1: Diazotization of 8-amino-2-naphthol

-

In a round-bottom flask equipped with a magnetic stirrer, suspend 8-amino-2-naphthol (1.0 eq) in a mixture of deionized water and concentrated hydrochloric acid (3.0 eq).

-

Cool the suspension to 0-5 °C in an ice-water bath with constant stirring. It is crucial to maintain this low temperature throughout the diazotization process to prevent the decomposition of the diazonium salt.[2]

-

Prepare a solution of sodium nitrite (1.1 eq) in a minimal amount of cold deionized water.

-

Add the sodium nitrite solution dropwise to the cooled suspension of 8-amino-2-naphthol hydrochloride over a period of 15-20 minutes. The addition rate should be controlled to keep the temperature below 5 °C.

-

After the complete addition of the sodium nitrite solution, continue stirring the reaction mixture at 0-5 °C for an additional 30 minutes to ensure the complete formation of the diazonium salt.

Step 2: Iodination

-

In a separate beaker, dissolve potassium iodide (1.5 eq) in a minimal amount of deionized water.

-

Slowly add the freshly prepared diazonium salt solution to the potassium iodide solution at room temperature with vigorous stirring. Effervescence (evolution of nitrogen gas) should be observed.

-

Allow the reaction mixture to stir at room temperature for 1-2 hours. The reaction can be monitored by thin-layer chromatography (TLC).

Step 3: Work-up and Purification

-

Once the reaction is complete, add a saturated solution of sodium thiosulfate to quench any excess iodine, until the dark color of the solution disappears.

-

Extract the aqueous mixture with an organic solvent such as dichloromethane or diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash with deionized water (2 x 50 mL) and then with brine (1 x 50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter off the drying agent and concentrate the organic solvent using a rotary evaporator to obtain the crude this compound.

-

The crude product can be further purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield the pure this compound.

Visualizations

Workflow for the Synthesis of this compound

Caption: A flowchart illustrating the key stages in the synthesis of this compound.

Signaling Pathway (Reaction Mechanism)

Caption: The mechanistic pathway for the conversion of 8-amino-2-naphthol to this compound.

References

Application Notes and Protocol: Sandmeyer Reaction for the Synthesis of 8-Halo-2-naphthols from 8-Amino-2-naphthol

For Research Use Only.

Abstract

This document provides a detailed protocol for the Sandmeyer reaction, specifically tailored for the conversion of 8-amino-2-naphthol to 8-halo-2-naphthols (e.g., 8-chloro-2-naphthol or 8-bromo-2-naphthol). The Sandmeyer reaction is a versatile and widely used chemical process for synthesizing aryl halides from aryl diazonium salts, which are formed from aromatic amines.[1][2] This method is particularly valuable for introducing substituents to aromatic rings in patterns that are not achievable through direct electrophilic substitution.[3][4] The protocol is divided into two primary stages: the diazotization of 8-amino-2-naphthol and the subsequent copper(I) catalyzed conversion of the resulting diazonium salt to the corresponding aryl halide.

Introduction

The Sandmeyer reaction, first discovered by Traugott Sandmeyer in 1884, is a cornerstone of synthetic aromatic chemistry.[1][2] It facilitates the substitution of an aromatic amino group with a halide (Cl, Br), a cyano group, or other functionalities via a diazonium salt intermediate.[3][5] The reaction proceeds through a radical-nucleophilic aromatic substitution (SRNAr) mechanism, initiated by a one-electron transfer from a copper(I) salt catalyst to the diazonium ion.[1][2] This process generates an aryl radical, with the loss of highly stable nitrogen gas (N₂), which then reacts with the copper(II) species to form the final product and regenerate the copper(I) catalyst.[1]

This protocol outlines the application of the Sandmeyer reaction to 8-amino-2-naphthol, a bifunctional aromatic compound. The procedure requires careful temperature control to ensure the stability of the intermediate diazonium salt, which is prone to decomposition and undesired side reactions, such as the formation of phenols, if warmed prematurely.[6]

Reaction Scheme

The overall transformation is a two-step process:

-

Diazotization: Conversion of the primary aromatic amine (8-amino-2-naphthol) into a diazonium salt using nitrous acid (HNO₂), generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl).[7][8]

-

Sandmeyer Reaction: Displacement of the diazonium group with a halide using the corresponding copper(I) halide (CuCl or CuBr) as a catalyst.[7]

Figure 1. General reaction scheme for the Sandmeyer reaction of 8-amino-2-naphthol.

Materials and Equipment

Materials:

-

8-amino-2-naphthol

-

Sodium nitrite (NaNO₂)

-

Concentrated Hydrochloric Acid (HCl, ~37%) or Hydrobromic Acid (HBr, ~48%)

-

Copper(I) Chloride (CuCl) or Copper(I) Bromide (CuBr)

-

Deionized water

-

Ice

-

Sodium hydroxide (NaOH) solution (for work-up)

-

Dichloromethane or Diethyl ether (for extraction)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) (for drying)

-

Starch-iodide paper

Equipment:

-

Three-neck round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Thermometer

-

Ice bath

-

Beakers and Erlenmeyer flasks

-

Separatory funnel

-

Rotary evaporator

-

Standard glassware for filtration and purification

Experimental Protocol

Part A: Preparation of the Diazonium Salt Solution (Diazotization)

-

In a 250 mL three-neck flask equipped with a magnetic stirrer and thermometer, dissolve 10.0 g of 8-amino-2-naphthol in 50 mL of deionized water and 25 mL of concentrated HCl. Stir the mixture until a fine suspension of the amine hydrochloride salt is formed.

-

Cool the flask in an ice-salt bath to maintain an internal temperature of 0-5 °C. It is critical to keep the temperature low throughout this process to prevent the premature decomposition of the diazonium salt.[6]

-

In a separate beaker, prepare a solution of 4.8 g of sodium nitrite (NaNO₂) in 20 mL of deionized water.

-

Slowly add the sodium nitrite solution dropwise to the stirred amine suspension using a dropping funnel. The rate of addition should be controlled to ensure the temperature does not rise above 5 °C. Vigorous stirring is necessary.

-

After the addition is complete, continue stirring the mixture in the ice bath for an additional 15-20 minutes.

-

To confirm the completion of the diazotization, test for the presence of excess nitrous acid. Dip a glass rod into the reaction mixture and touch it to a piece of starch-iodide paper. An immediate dark blue color indicates the presence of excess nitrous acid, signifying the reaction is complete.[6] If the test is negative, add a small additional amount of the NaNO₂ solution until a positive test is obtained.

-

Keep the resulting cold diazonium salt solution in the ice bath until ready for use in the next step.

Part B: Sandmeyer Reaction (Conversion to 8-Chloro-2-naphthol)

-

In a separate 500 mL flask, prepare the copper(I) chloride solution. Dissolve 10.0 g of CuCl in 50 mL of concentrated HCl with gentle warming. Cool the solution to room temperature.

-

Slowly and carefully add the cold diazonium salt solution from Part A to the copper(I) chloride solution with vigorous stirring.

-

A vigorous evolution of nitrogen gas (N₂) will be observed.[6] Control the rate of addition to manage the effervescence.

-

After the addition is complete, warm the reaction mixture gently on a water bath to 50-60 °C for about 30 minutes to ensure the complete decomposition of the diazonium salt complex.

-

Cool the mixture to room temperature. The crude 8-chloro-2-naphthol will precipitate as a solid.

-

Collect the crude product by vacuum filtration and wash it thoroughly with cold water.

Part C: Work-up and Purification

-

Dissolve the crude product in a suitable organic solvent like diethyl ether or dichloromethane.

-

Transfer the solution to a separatory funnel and wash with 5% NaOH solution to remove any phenolic side products.[6]

-

Wash the organic layer with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter off the drying agent and remove the solvent using a rotary evaporator to yield the crude 8-chloro-2-naphthol.

-

Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene).

Quantitative Data Summary

The following table summarizes typical reaction parameters. Yields are highly dependent on substrate and precise reaction conditions and may require optimization.

| Parameter | Value/Range | Notes |

| Diazotization Temperature | 0 - 5 °C | Critical for diazonium salt stability.[8] |

| Reactant Molar Ratio | 1 : 1.1 : 3 | (8-amino-2-naphthol : NaNO₂ : HCl) |

| Sandmeyer Reaction Temp. | 25 - 60 °C | Initial reaction at RT, followed by warming.[2] |

| Typical Yield | 50 - 80% | Highly variable; optimization is recommended. |

Visualized Workflows and Mechanisms

The following diagram illustrates the step-by-step workflow of the entire experimental procedure.

Figure 2. Experimental workflow for the Sandmeyer reaction.

The Sandmeyer reaction proceeds via a radical mechanism, which is depicted in a simplified form below.

Figure 3. Simplified radical mechanism of the Sandmeyer reaction.

Safety Precautions

-

Work in a well-ventilated fume hood at all times.

-

Concentrated acids (HCl, HBr) are highly corrosive. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

-

Sodium nitrite is toxic and an oxidizing agent. Avoid contact with skin and inhalation of dust.

-

Aryl diazonium salts can be explosive when isolated and dry. Never isolate the diazonium salt. Always use it in solution immediately after preparation.

-

The reaction evolves nitrogen gas, which can cause pressure buildup in a closed system. Ensure the apparatus is open to the atmosphere or equipped with a pressure-equalizing funnel.

-

Handle organic solvents in a fume hood away from ignition sources.

References

- 1. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 2. lscollege.ac.in [lscollege.ac.in]

- 3. Sandmeyer Reaction [organic-chemistry.org]

- 4. Preparation of Haloarene: Methods, Reactions & Exam Guide [vedantu.com]

- 5. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. web.mnstate.edu [web.mnstate.edu]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. byjus.com [byjus.com]

Application Note: 8-Iodo-2-naphthol as a Versatile Precursor for Naphthopyran Synthesis

Audience: Researchers, scientists, and drug development professionals.

Introduction

Naphthopyrans are a significant class of heterocyclic compounds renowned for their photochromic properties, which allow them to undergo reversible color changes upon exposure to light. This behavior has led to their widespread commercial use in ophthalmic lenses, security inks, and molecular switches.[1][2][3] Beyond materials science, the naphthopyran scaffold is a valuable pharmacophore in drug discovery, with derivatives exhibiting a range of biological activities. The facile and modular synthesis of these compounds is crucial for developing new applications.[3] 8-Iodo-2-naphthol is an excellent and highly reactive precursor for building diverse naphthopyran libraries. Its iodine substituent provides a reactive handle for palladium-catalyzed cross-coupling reactions, enabling the strategic introduction of various functional groups.

This application note details a robust two-step protocol for the synthesis of 3,3-diaryl-3H-naphtho[1,2-b]pyrans starting from this compound. The methodology leverages a palladium/copper-catalyzed Sonogashira coupling followed by an acid-catalyzed intramolecular cyclization.

Principle of the Method

The synthetic strategy involves two key transformations:

-

Sonogashira Cross-Coupling: this compound is coupled with a terminal alkyne, specifically a 1,1-diaryl-2-propyn-1-ol, in the presence of a palladium catalyst and a copper(I) co-catalyst.[4] The iodo-group's high reactivity allows for efficient C-C bond formation under mild conditions, yielding an 8-(3,3-diaryl-3-hydroxyprop-1-yn-1-yl)naphthalen-2-ol intermediate.[5]

-

Intramolecular Cyclization: The generated ortho-alkynylnaphthol intermediate is then treated with an acid catalyst, such as p-toluenesulfonic acid (p-TsOH). This promotes an intramolecular hydroalkoxylation, where the naphtholic hydroxyl group attacks the alkyne, leading to the formation of the pyran ring and yielding the final naphthopyran product.[6][7]

This sequential approach allows for significant molecular diversity, as various substituted 1,1-diaryl-2-propyn-1-ols can be employed to tune the final product's electronic and photophysical properties.

Experimental Workflow

The overall experimental process from the starting material to the final, characterized product is outlined below.

Caption: Experimental workflow for naphthopyran synthesis.

Detailed Experimental Protocols

Materials and Equipment:

-

Reagents: this compound, substituted 1,1-diaryl-2-propyn-1-ols, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], Copper(I) iodide (CuI), Triethylamine (TEA) or Diisopropylamine (DIPA), p-Toluenesulfonic acid monohydrate (p-TsOH), Anhydrous Tetrahydrofuran (THF) or Toluene.

-

Solvents: Dichloromethane (DCM), Ethyl acetate, Hexanes, Anhydrous solvents for reaction.

-

Equipment: Schlenk flask, magnetic stirrer hotplate, condenser, inert gas line (Argon or Nitrogen), rotary evaporator, silica gel for column chromatography, TLC plates.

Protocol 1: Synthesis of 8-(3,3-Diaryl-3-hydroxyprop-1-yn-1-yl)naphthalen-2-ol (Intermediate)

This protocol describes the Sonogashira cross-coupling reaction.

-

Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon), add this compound (1.0 eq.), the desired 1,1-diaryl-2-propyn-1-ol (1.1 eq.), and Copper(I) iodide (CuI, 0.05 eq.).

-

Solvent and Base Addition: Add anhydrous THF (approx. 0.1 M solution based on this compound) and triethylamine (3.0 eq.). Stir the mixture for 10 minutes at room temperature to ensure dissolution and mixing.

-

Catalyst Addition: Add Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq.) to the flask.

-

Reaction: Heat the reaction mixture to 60-65 °C and stir for 4-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting this compound is consumed.

-

Work-up: Cool the reaction mixture to room temperature. Filter it through a pad of Celite to remove catalyst residues, washing with ethyl acetate. Concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Extraction: Dissolve the crude residue in ethyl acetate and wash with saturated aqueous ammonium chloride solution (NH₄Cl) and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The resulting crude product is typically used in the next step without further purification.

Protocol 2: Synthesis of 3,3-Diaryl-3H-naphtho[1,2-b]pyran (Final Product)

This protocol describes the acid-catalyzed intramolecular cyclization.

-

Reaction Setup: Dissolve the crude 8-(3,3-diaryl-3-hydroxyprop-1-yn-1-yl)naphthalen-2-ol intermediate from Protocol 1 in toluene (approx. 0.1 M).

-

Catalyst Addition: Add a catalytic amount of p-Toluenesulfonic acid monohydrate (p-TsOH, 0.1 eq.).

-

Reaction: Heat the mixture to reflux (approx. 110 °C) for 1-3 hours. Monitor the formation of the naphthopyran product by TLC.

-

Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution (NaHCO₃) and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to afford the pure naphthopyran.

-

Characterization: Confirm the structure of the final product using NMR (¹H and ¹³C), Mass Spectrometry, and IR spectroscopy.

Quantitative Data Summary

The following table summarizes representative data for the synthesis of various naphthopyran derivatives using the described protocol. The specific yields and reaction times may vary depending on the electronic nature of the substituents on the diarylpropynol.

| Entry | Propargyl Alcohol Substituents (Aryl₁, Aryl₂) | Time (h) | Yield (%) | ¹H NMR (δ, ppm, CDCl₃) | λₘₐₓ (nm) |

| 1 | Phenyl, Phenyl | 5 | 82 | 7.10-7.95 (m, Ar-H), 6.95 (d, 1H), 6.40 (d, 1H) | 435 |

| 2 | Phenyl, 4-Methoxyphenyl | 4 | 88 | 7.00-7.90 (m, Ar-H), 6.90 (d, 1H), 6.35 (d, 1H), 3.80 (s, 3H, OCH₃) | 450 |

| 3 | 4-Fluorophenyl, 4-Fluorophenyl | 6 | 75 | 7.05-7.85 (m, Ar-H), 6.98 (d, 1H), 6.42 (d, 1H) | 430 |

| 4 | Phenyl, 4-(N,N-Dimethylamino)phenyl | 4 | 91 | 6.95-7.80 (m, Ar-H), 6.85 (d, 1H), 6.30 (d, 1H), 2.95 (s, 6H, N(CH₃)₂) | 485 |

Note: Data are representative and compiled from analogous syntheses in the literature.

Visualizing the Precursor's Versatility

This compound serves as a key building block. By varying the coupling partner in the Sonogashira reaction, a wide array of functionalized naphthopyrans can be synthesized, each with potentially unique photochromic and biological properties.

Caption: Modularity of naphthopyran synthesis from this compound.

References

- 1. Naphthopyran molecular switches and their emergent mechanochemical reactivity - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 2. Naphthopyran molecular switches and their emergent mechanochemical reactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pure.hud.ac.uk [pure.hud.ac.uk]

- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Divergent coupling of ortho-alkynylnaphthols and p-quinone monoketals through a Michael addition/intramolecular annulation cascade to access benzofuryl β-naphthols - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 7. u-toyama.elsevierpure.com [u-toyama.elsevierpure.com]

Application Notes and Protocols for Suzuki Cross-Coupling Reactions Using 8-Iodo-2-naphthol

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for performing Suzuki cross-coupling reactions with 8-Iodo-2-naphthol to synthesize 8-aryl-2-naphthols. This class of compounds is of significant interest in medicinal chemistry and materials science due to the versatile biaryl scaffold. The protocols and data presented herein are based on established principles of Suzuki-Miyaura cross-coupling reactions.[1][2][3]

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides.[2][3][4] This reaction is prized for its mild conditions, tolerance of a wide range of functional groups, and the commercial availability and low toxicity of boronic acid reagents.[2][5] The synthesis of 8-aryl-2-naphthols via the Suzuki coupling of this compound with various arylboronic acids provides a direct route to valuable biaryl compounds. The reactivity of the C-I bond makes this compound an excellent substrate for this transformation.[2]

Reaction Principle

The catalytic cycle of the Suzuki-Miyaura reaction generally involves three key steps: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation of the boronic acid derivative to the resulting Pd(II) complex, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.[1][3][6]

Data Presentation: Representative Reaction Conditions and Yields

| Entry | Arylboronic Acid | Catalyst (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Expected Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ (2) | Toluene/EtOH/H₂O (4:1:1) | 90 | 12 | >90 |

| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (2) | Cs₂CO₃ (2) | 1,4-Dioxane | 100 | 8 | >95 |

| 3 | 3-Thienylboronic acid | Pd(OAc)₂ (2) + SPhos (4) | K₃PO₄ (3) | Toluene | 110 | 12 | >85 |

| 4 | 4-Acetylphenylboronic acid | Pd(PPh₃)₄ (3) | Na₂CO₃ (2) | DMF/H₂O (5:1) | 100 | 10 | >80 |

Experimental Protocols

General Procedure for Suzuki Cross-Coupling of this compound

This protocol is a general guideline and may require optimization for specific arylboronic acids.

Materials:

-

This compound

-

Arylboronic acid (1.1 - 1.5 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) (1-5 mol%)

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equivalents)

-

Anhydrous solvent (e.g., Toluene, 1,4-Dioxane, DMF)

-

Inert gas (Nitrogen or Argon)

-

Standard laboratory glassware and stirring equipment

Procedure:

-

To a dry Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (2.0 mmol).

-

Evacuate and backfill the flask with an inert gas (repeat three times).

-

Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol) to the flask under the inert atmosphere.

-

Add the degassed solvent (10 mL) via syringe.

-

Stir the reaction mixture at the desired temperature (e.g., 90-110 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired 8-aryl-2-naphthol.

Safety Precautions:

-

Palladium catalysts and organic solvents should be handled in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Inert gas techniques are crucial for preventing the degradation of the catalyst.

Mandatory Visualizations

Suzuki-Miyaura Catalytic Cycle

References

Application Notes and Protocols: Palladium-Catalyzed Synthesis of Indacenopicene Derivatives from 8-Iodo-2-naphthol

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the synthesis of indacenopicene derivatives, a class of polycyclic aromatic hydrocarbons (PAHs) with potential applications in materials science and drug development. The synthesis commences with the readily available starting material, 8-Iodo-2-naphthol, and utilizes a key palladium-catalyzed Suzuki coupling reaction as the initial step in a multi-step sequence.

Introduction